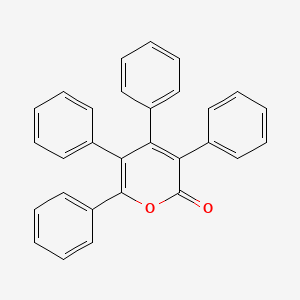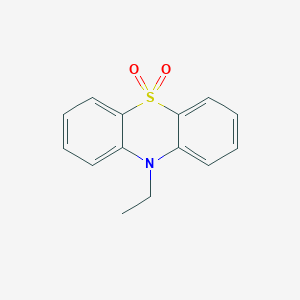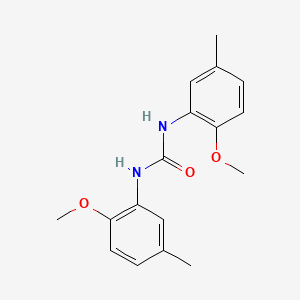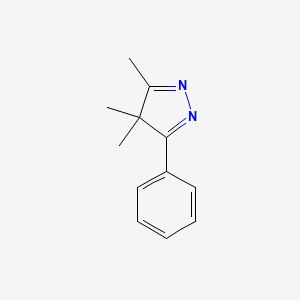![molecular formula C16H16N2O2 B11945996 4-hydroxy-N'-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11945996.png)
4-hydroxy-N'-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones. It is synthesized by the reaction of 4-methylacetophenone with 4-hydroxybenzohydrazide in the presence of a catalytic amount of glacial acetic acid . This compound is characterized by its unique structure, which includes a hydroxyl group and a hydrazone linkage, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide involves the following steps :
Reactants: 4-methylacetophenone and 4-hydroxybenzohydrazide.
Catalyst: Glacial acetic acid.
Procedure: The reactants are mixed in the presence of glacial acetic acid and heated under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reactants, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxides, hydrazine derivatives, and substituted benzohydrazides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide has several scientific research applications :
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of 4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage and hydroxyl group play crucial roles in its binding affinity and activity. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-hydroxy-N’-[(Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide
- 4-hydroxy-N’-[(Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide
- 4-hydroxy-N’-[(Z)-1-(4-methoxyphenyl)ethylidene]benzohydrazide
Comparison
Compared to its analogs, 4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide is unique due to the presence of the methyl group on the phenyl ring. This structural difference can influence its chemical reactivity, biological activity, and binding affinity to molecular targets. The methyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Eigenschaften
Molekularformel |
C16H16N2O2 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
4-hydroxy-N-[(Z)-1-(4-methylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-11-3-5-13(6-4-11)12(2)17-18-16(20)14-7-9-15(19)10-8-14/h3-10,19H,1-2H3,(H,18,20)/b17-12- |
InChI-Schlüssel |
MAPDIIKWCRQFGB-ATVHPVEESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=C(C=C2)O)/C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate](/img/structure/B11945926.png)



![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)






